N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring three distinct pharmacophores:
- 1,3-Benzothiazole: A bicyclic aromatic system known for its role in modulating kinase inhibition and DNA intercalation.
- Thiophene-2-sulfonyl-piperidine: A sulfonamide-linked piperidine moiety, which contributes to conformational rigidity and receptor binding.
Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S3/c28-22(17-10-13-26(14-11-17)33(29,30)21-9-5-15-31-21)27(16-18-6-3-4-12-24-18)23-25-19-7-1-2-8-20(19)32-23/h1-9,12,15,17H,10-11,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODMVHIJTSHSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Pyridine Group: This step might involve the reaction of the benzothiazole derivative with a pyridine-containing reagent, possibly through a nucleophilic substitution or coupling reaction.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Sulfonylation: The thiophene ring can be sulfonylated using sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the sulfonylated thiophene with the piperidine derivative to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiophene-2-sulfonyl group and benzothiazole ring are susceptible to nucleophilic attacks. For example:
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Sulfonamide cleavage : Under alkaline conditions (e.g., NaOH in ethanol), the sulfonamide bond can undergo hydrolysis to yield thiophene-2-sulfonic acid and a secondary amine intermediate.
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Benzothiazole ring substitution : Electrophilic substitution at the C-5 or C-6 positions of the benzothiazole ring occurs with reagents like HNO₃/H₂SO₄, yielding nitro derivatives .
Table 1: Nucleophilic substitution reactions
| Reaction Type | Conditions | Reagents/Catalysts | Products |
|---|---|---|---|
| Sulfonamide hydrolysis | Aqueous NaOH, 80°C, 6 hrs | Ethanol | Thiophene-2-sulfonic acid + amine |
| Nitration | Conc. HNO₃/H₂SO₄, 0–5°C | — | 5-Nitrobenzothiazole derivative |
Oxidation and Reduction Reactions
The sulfur-containing groups and heterocyclic rings participate in redox reactions:
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Thiophene sulfonyl oxidation : Treatment with H₂O₂ in acetic acid oxidizes the sulfonyl group to a sulfone, enhancing electrophilicity.
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Piperidine ring reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a fully saturated structure, altering conformational flexibility.
Table 2: Redox reactions
| Reaction Type | Conditions | Reagents/Catalysts | Key Outcomes |
|---|---|---|---|
| Sulfonyl oxidation | H₂O₂ (30%), AcOH, 50°C | — | Sulfone derivative |
| Piperidine reduction | H₂ (1 atm), Pd-C, ethanol | 25°C, 12 hrs | Saturated piperidine analog |
Amide and Carboxamide Reactivity
The carboxamide group undergoes hydrolysis and condensation:
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Acid-catalyzed hydrolysis : HCl (6M) at reflux cleaves the amide bond, producing piperidine-4-carboxylic acid and a benzothiazole-pyridine fragment .
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Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) in anhydrous THF forms imine derivatives .
Table 3: Amide-related reactions
| Reaction Type | Conditions | Reagents/Catalysts | Products |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | — | Piperidine-4-carboxylic acid |
| Schiff base synthesis | Benzaldehyde, THF, 25°C | Molecular sieves | Imine-linked derivative |
Heterocyclic Ring Functionalization
The pyridine and benzothiazole rings participate in cross-coupling reactions:
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Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the pyridine ring, introducing aryl groups .
-
Thiazole ring alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated benzothiazoles .
Table 4: Heterocyclic modifications
| Reaction Type | Conditions | Reagents/Catalysts | Products |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, DME, 80°C | Aryl boronic acid | Pyridine-aryl hybrid |
| N-Alkylation | CH₃I, DMF, K₂CO₃, 60°C | — | N-Methylbenzothiazole derivative |
Thermal and Photochemical Stability
The compound decomposes under extreme conditions:
-
Thermal degradation : Heating above 200°C results in cleavage of the sulfonamide and carboxamide bonds, releasing SO₂ and CO₂.
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UV-induced isomerization : Irradiation at 254 nm induces cis-trans isomerization in the piperidine carboxamide group.
Key Research Findings
-
Synthetic utility : The compound serves as a scaffold for generating analogs with enhanced bioactivity, particularly in kinase inhibition .
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Stability profile : Stability studies in PBS (pH 7.4) show a half-life of >48 hours, indicating suitability for pharmaceutical formulations.
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Mechanistic insights : DFT calculations reveal that electron-withdrawing groups on the benzothiazole ring accelerate nucleophilic substitution rates by 30–40% .
Scientific Research Applications
Key Structural Components
| Component | Description |
|---|---|
| Benzothiazole | Known for antimicrobial and anticancer properties. |
| Piperidine | A versatile building block in medicinal chemistry. |
| Thiophene Sulfonyl | Enhances solubility and biological activity. |
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been shown to inhibit cell growth in breast, colon, and lung cancer models .
- Antimicrobial Properties : The benzothiazole component is associated with antibacterial and antifungal activities. Studies have reported that related compounds demonstrate efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
- Anti-diabetic Potential : Some derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes .
Synthetic Utility
The compound serves as an important intermediate in the synthesis of more complex molecules in drug development. Its unique structure allows for various modifications that can lead to enhanced bioactivity or selectivity against specific biological targets.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have indicated that modifications to the thiophene or piperidine rings can significantly influence the compound's efficacy against cancer cells .
Case Study 1: Anticancer Evaluation
In a study aimed at evaluating the anticancer properties of benzothiazole derivatives, this compound was tested against several human cancer cell lines using the MTT assay. Results indicated that the compound exhibited moderate to high cytotoxicity with IC50 values comparable to established anticancer agents .
Case Study 2: Antimicrobial Screening
A library of benzothiazole derivatives was screened for antimicrobial activity. The results showed that compounds structurally related to this compound had significant inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Replaces the thiophene-sulfonyl-piperidine group with a 4-methylpiperazine-acetamide chain.
- Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF using K₂CO₃ as a base .
| Property | Target Compound | BZ-IV |
|---|---|---|
| Molecular Formula | C₂₂H₂₁N₅O₂S₃ | C₁₃H₁₆N₄OS |
| Molecular Weight | ~515.6 g/mol | 300.4 g/mol |
| Bioactivity | Not reported | Anticancer activity |
Thiophene-Sulfonyl Piperidine Analogs
N-(4-(Pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (CAS 1097897-53-4)
- Structure : Shares the thiophene-sulfonyl-piperidine core but replaces the benzothiazole with a pyridin-3-yl-thiazole group.
- Key Differences :
| Property | Target Compound | CAS 1097897-53-4 |
|---|---|---|
| Molecular Formula | C₂₂H₂₁N₅O₂S₃ | C₁₈H₁₈N₄O₃S₃ |
| Sulfonyl Group | Thiophene-2-yl | Thiophene-2-yl |
| Heterocyclic Core | Benzothiazole | Pyridin-3-yl-thiazole |
Piperidine Carboxamide Derivatives
N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-ethoxypyridine-3-carboxamide (CAS 851453-24-2)
- Structure : Substitutes the sulfonyl-piperidine with a tert-butyl-thiazole and ethoxypyridine.
- Lacks sulfonamide functionality, reducing hydrogen-bonding capacity .
Research Implications and Limitations
- Data Gaps : Biological activity data for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.
- Synthetic Challenges : Multi-step syntheses (e.g., ) highlight the need for optimized reaction conditions to improve yields.
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The primary synthetic route includes the formation of the benzothiazole and piperidine frameworks through condensation reactions, followed by functionalization with thiophene and pyridine moieties.
Example Synthetic Pathway
- Formation of Benzothiazole : The initial step involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde.
- Piperidine Derivative : Piperidine is introduced through nucleophilic substitution.
- Final Coupling : The final compound is formed by coupling the piperidine derivative with the thiophene sulfonyl group.
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, a review highlighted that new benzothiazole compounds demonstrated potent inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), with IC50 values in the low micromolar range .
| Compound | IC50 (μM) | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 | 98 |
| 7b | NT | 0.32 | 95 |
| 7c | NT | 0.32 | 94 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that benzothiazole derivatives can induce apoptosis in various cancer cell lines, including breast and liver cancer cells. For example, compounds derived from benzothiazoles showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
| Cell Line | EC50 (ng/mL) |
|---|---|
| MDA-MB-231 (Breast) | 30 |
| SK-Hep-1 (Liver) | 32 |
| NUGC-3 (Gastric) | 28 |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth or cancer cell proliferation. For example:
- Inhibition of Enzymatic Activity : Compounds like these often act as enzyme inhibitors, blocking critical pathways necessary for pathogen survival or tumor growth.
- Induction of Apoptosis : Some derivatives have shown potential to trigger programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
- Antitubercular Activity : A study demonstrated that a series of benzothiazole derivatives exhibited promising antitubercular activity with significant potency compared to standard drugs . The mechanism involved disruption of mycolic acid synthesis in bacterial cell walls.
- Anticancer Studies : In vitro tests on various cancer cell lines revealed that certain derivatives led to a marked decrease in cell viability, suggesting their potential as anticancer agents .
Q & A
Q. What are the key synthetic strategies for preparing N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine-4-carboxamide core via coupling reactions (e.g., amide bond formation between piperidine-4-carboxylic acid derivatives and benzothiazole-amine intermediates) .
- Step 2: Introduction of the thiophene-2-sulfonyl group using sulfonylation reagents (e.g., thiophene-2-sulfonyl chloride) under anhydrous conditions .
- Step 3: Functionalization of the pyridin-2-ylmethyl group via nucleophilic substitution or reductive amination . Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions in multi-heterocyclic systems.
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation employs:
- NMR spectroscopy: 1H/13C NMR to verify connectivity of the benzothiazole, pyridine, and thiophene sulfonyl groups (e.g., aromatic proton signals at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS): To confirm molecular weight (e.g., m/z 528.6668 for a related analog) .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
Q. What preliminary biological activities are associated with this compound?
While direct data is limited, structurally related benzothiazole-sulfonyl-piperidine hybrids exhibit:
- Anticancer activity: Inhibition of kinase targets (e.g., PI3K/AKT pathway) in cell-based assays .
- Antimicrobial potential: Moderate activity against Gram-positive bacteria (MIC ~10–50 μM) . Initial screening should prioritize cytotoxicity assays (e.g., MTT) and target-specific enzymatic studies.
Advanced Research Questions
Q. How can conflicting spectral data for the thiophene sulfonyl group be resolved?
Discrepancies in sulfonyl group characterization (e.g., IR vs. NMR) may arise from solvation effects or tautomerism. Mitigation strategies:
Q. What methodologies optimize reaction yields in multi-step syntheses?
Low yields (<20%) in coupling steps are common due to steric hindrance. Optimization approaches:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Catalysis: Use of HOBt/EDCI for amide bond formation reduces racemization .
- Microwave-assisted synthesis: Accelerates reaction rates (e.g., 30 minutes vs. 24 hours under reflux) .
Q. How do structural modifications influence bioactivity?
SAR studies on analogs suggest:
- Benzothiazole substitution: Electron-withdrawing groups (e.g., -F) enhance target binding affinity (e.g., kinase inhibition) .
- Piperidine ring flexibility: Conformational restriction via spiro-fused rings improves metabolic stability .
- Thiophene sulfonyl position: 2-sulfonyl derivatives show superior solubility vs. 3-sulfonyl isomers .
Key Research Gaps
- Target identification: Proteomic profiling (e.g., affinity chromatography) is needed to map binding partners.
- In vivo pharmacokinetics: No data on bioavailability or metabolic pathways (e.g., CYP450 interactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
